1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
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Description
1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.283. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Pyrrole derivatives have been known to affect various pathways, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Result of Action
Pyrrole derivatives have been reported to exhibit various biological activities, including anticancer, antibacterial, and antiproliferative effects .
Biological Activity
1,4,6-Trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 672949-91-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antibacterial properties, supported by recent research findings and case studies.
- Molecular Formula : C13H14N4
- Molecular Weight : 230.28 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with trimethyl and pyrrole substituents.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound derivatives.
Key Findings:
- Cytotoxicity : In vitro evaluations demonstrated significant cytotoxic effects against various human cancer cell lines. The compound exhibited IC₅₀ values in the low micromolar range (0.75–4.15 µM) against specific cancer types without affecting normal cells .
Cell Line | IC₅₀ (µM) | Effects |
---|---|---|
Breast Cancer (MCF-7) | 0.75 | Induces apoptosis and inhibits proliferation |
Lung Cancer (A549) | 2.00 | Inhibits cell growth |
Colon Cancer (HCT116) | 4.15 | Significant reduction in cell viability |
- In Vivo Studies : The most potent analogues showed efficacy in inhibiting tumor growth in orthotopic breast cancer mouse models without systemic toxicity, indicating a favorable safety profile .
Antiviral Activity
The compound has also been investigated for its antiviral potential. Some derivatives have shown promising results against various viruses.
Research Insights:
- Mechanism of Action : Certain pyrazolo derivatives were effective against the influenza virus and exhibited higher potency than standard antiviral drugs like Ribavirin .
Virus Type | Compound Tested | EC₅₀ (µM) | Comparison to Standard |
---|---|---|---|
Influenza | Pyrazolo Derivative | 0.20 | Superior to Ribavirin |
Hepatitis C | Pyrazole Hybrid | 6.7 | High selectivity index |
Antibacterial Activity
The antibacterial properties of this compound class have also been explored, showing effectiveness against several bacterial strains.
Notable Results:
- Broad-Spectrum Activity : Various derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazolo scaffold can enhance potency and selectivity.
SAR Insights:
- Substituent Effects : The presence of alkylaminoethyl groups significantly increased antiproliferative activity .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound and its derivatives. Investigations into combination therapies with existing anticancer and antiviral agents are particularly promising.
Properties
IUPAC Name |
1,4,6-trimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-10(2)14-12-11(9)13(15-16(12)3)17-6-4-5-7-17/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQRWTVZJATSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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